4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
Description
This tetrahydroquinazoline derivative features a 2,4-difluorophenoxy group at position 4 and a 4-methylbenzylsulfanyl moiety at position 2. The compound’s structural uniqueness lies in its fluorine substituents, which confer distinct electronic and steric properties compared to non-halogenated or chlorinated analogs.
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2OS/c1-14-6-8-15(9-7-14)13-28-22-25-19-5-3-2-4-17(19)21(26-22)27-20-11-10-16(23)12-18(20)24/h6-12H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAYZHMVOOXQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20F2N2OS
- Molecular Weight : 398.47 g/mol
- CAS Number : 672951-71-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on:
- DNA Gyrase and Topoisomerase IV : These enzymes are critical for DNA replication and are validated targets for antibacterial agents. Compounds in the tetrahydroquinazoline class have shown inhibitory effects on these enzymes, suggesting potential antibacterial properties .
- Anticancer Activity : The compound's structure allows it to interact with cancer cell lines. Studies have indicated that related compounds exhibit cytotoxic effects against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Biological Activity Data
Case Studies
- Antibacterial Activity : A study investigated the effects of tetrahydroquinazoline derivatives on Escherichia coli DNA gyrase. The results demonstrated that these compounds could inhibit bacterial growth effectively, supporting their development as novel antibacterial agents .
- Anticancer Properties : In vitro studies have shown that related tetrahydroquinazolines can induce apoptosis in various cancer cell lines, including breast and colon cancers. The IC50 values for these compounds ranged from 27.3 μM to 43.4 μM against T47D and HCT-116 cell lines respectively .
- Mechanistic Insights : Further research into the mechanism revealed that these compounds can disrupt the normal functioning of DNA replication processes in bacteria and cancer cells by targeting gyrase and topoisomerases, leading to cell death .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs differ in the substituents on the phenoxy and benzylsulfanyl groups, influencing physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity (logP): Fluorine substituents (e.g., 2,4-difluoro) reduce logP compared to chlorinated or tert-butyl groups. For example, 3,5-dimethylphenoxy analogs (logP ~5.5) are more lipophilic than the target compound, likely due to fluorine’s electronegativity and smaller size. Methoxy groups (logP ~4.9) increase polarity, enhancing aqueous solubility relative to halogenated derivatives.
- Hydrogen Bonding and Polar Surface Area (PSA): Sulfanyl and phenoxy groups contribute to moderate PSA (~19–25 Ų), comparable to analogs like 2-(benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline (PSA ~19.18 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
